(5-Bromo-2-chlorophenyl)methanesulfonyl chloride

Descripción

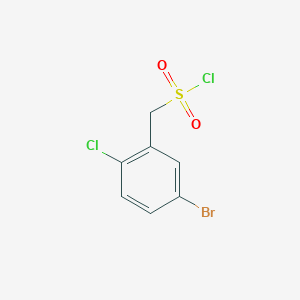

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride is a substituted benzenesulfonyl chloride derivative with a bromine atom at the 5-position and a chlorine atom at the 2-position of the aromatic ring. This compound belongs to the sulfonyl chloride family, which is characterized by high reactivity due to the electrophilic sulfonyl chloride (-SO₂Cl) group. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to undergo nucleophilic substitution and cross-coupling reactions.

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFWJCJXJWDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride typically involves the reaction of 5-bromo-2-chlorobenzene with methanesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency . The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine and triethylamine, as well as nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C₇H₅BrClO₂S

Molecular Weight : 303.99 g/mol

IUPAC Name : (5-bromo-2-chlorophenyl)methanesulfonyl chloride

Structural Features : The presence of the sulfonyl chloride group (SO₂Cl) contributes to its reactivity, allowing it to participate in various nucleophilic substitution reactions.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. It serves as a precursor for the formation of sulfonamide and sulfone compounds through nucleophilic substitution reactions with amines and alcohols. The sulfonamide derivatives produced are significant due to their antibacterial properties and potential therapeutic applications.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting diseases such as diabetes and cancer. Notably, it is involved in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for diabetes therapy. Derivatives synthesized from this compound have shown promising antitumor activity against various cancer cell lines, including murine leukemia models .

Biological Modifications

In biological research, this compound is used for the modification of biomolecules. This includes the creation of labeled or modified proteins that can be utilized in various biological studies, such as enzyme inhibition assays and receptor binding studies .

Antitumor Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds derived from this intermediate have shown activity against breast adenocarcinoma cells (MCF-7) and colorectal adenocarcinoma cells (Caco-2), indicating potential therapeutic applications in oncology .

Antimicrobial Properties

Sulfonamide derivatives formed from this compound have been tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. These studies highlight the compound's utility in developing new antimicrobial agents .

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-chlorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is utilized in various synthetic applications to modify and functionalize molecules .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogues include:

- (3-Chlorophenyl)methanesulfonyl chloride (CAS 24974-73-0): Substituted with a chlorine atom at the 3-position of the phenyl ring .

- 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8): Features a bromine atom at the 5-position and a methoxy group at the 2-position .

- Methanesulfonyl chloride (CAS 124-63-0): The parent compound without aromatic substitution, serving as a baseline for reactivity and safety comparisons .

The electronic and steric effects of substituents (e.g., -Cl, -Br, -OCH₃) influence reactivity, solubility, and stability. For example, electron-withdrawing groups like -Cl and -Br enhance the electrophilicity of the sulfonyl chloride group, while -OCH₃ may introduce steric hindrance or alter solubility .

Physicochemical Properties Comparison

*Predicted values for the target compound are based on substituent effects and trends from analogues.

Reactivity Trends:

- Nucleophilic Substitution : The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. Electron-withdrawing substituents (e.g., -Br, -Cl) accelerate these reactions by increasing the electrophilicity of the sulfur atom .

- Cross-Coupling Reactions : The bromine atom in the 5-position of the target compound enables Suzuki or Ullmann couplings, making it valuable for constructing biaryl structures in drug discovery .

Recommended Precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid exposure to moisture or incompatible substances (e.g., bases, alcohols) .

Actividad Biológica

(5-Bromo-2-chlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative with significant biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, particularly as a precursor for various biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrClO2S. The compound features a sulfonyl group (SO2) attached to a chlorophenyl moiety, which contributes to its reactivity and biological properties. The presence of halogen substituents (bromine and chlorine) enhances its electrophilicity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily stems from the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols. Such reactions lead to the formation of sulfonamides or sulfonate derivatives, which exhibit diverse biological activities.

Key Reactions:

- Substitution Reactions : The sulfonyl chloride can be substituted by amines to form sulfonamides, which are known for their antibacterial properties.

- Reduction Reactions : It can be reduced to form (5-Bromo-2-chlorophenyl)methanesulfonic acid, which may possess different biological activities.

- Oxidation Reactions : Oxidative transformations can yield higher oxidation state sulfonyl derivatives, expanding its utility in synthetic chemistry.

Biological Applications

- Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific diseases such as diabetes and cancer. For instance, it has been used in the development of SGLT2 inhibitors, which are currently under investigation for diabetes therapy .

- Antitumor Activity : Research has indicated that derivatives synthesized from this compound exhibit cytotoxic effects against several cancer cell lines. In particular, compounds derived from this intermediate have shown promising results against murine leukemia cell lines .

- Inhibitory Activity : The compound's derivatives have been explored for their ability to inhibit specific bromodomains involved in cancer progression. Certain analogs have demonstrated submicromolar IC50 values against BRD4(1), BRD9, and CREBBP, highlighting their potential as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.